REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH3:9])[C:7]=1[F:8].[N+:10]([O-])([OH:12])=[O:11]>>[CH3:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([CH3:9])[C:7]=1[F:8]
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Name
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|
Quantity
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120 g
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Type
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reactant
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Smiles
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CC=1C=CC=C(C1F)C
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Name
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|
Quantity
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120 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Type
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CUSTOM
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Details
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with stirring for another 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was adjusted to -15° C.
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Type
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CUSTOM
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Details
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After completion of the reaction
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Type
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ADDITION
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Details
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the reaction solution was poured onto ice
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Type
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CUSTOM
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Details
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the yellow crystals thus precipitated
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Type
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FILTRATION
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Details
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were collected by filtration
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Type
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DISTILLATION
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Details
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subjected to distillation at atmospheric pressure
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Reaction Time |
1 h |
Name
|
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Type
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product
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Smiles
|
|
Name
|
|
Type
|
product
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Smiles
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CC=1C=C(C=C(C1F)C)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |